4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide
CAS No.: 1006483-57-3
Cat. No.: VC14666401
Molecular Formula: C9H16N4O
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006483-57-3 |
---|---|
Molecular Formula | C9H16N4O |
Molecular Weight | 196.25 g/mol |
IUPAC Name | 4-amino-N-butyl-2-methylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C9H16N4O/c1-3-4-5-11-9(14)8-7(10)6-12-13(8)2/h6H,3-5,10H2,1-2H3,(H,11,14) |
Standard InChI Key | QBQQXEMVEQXSOP-UHFFFAOYSA-N |
Canonical SMILES | CCCCNC(=O)C1=C(C=NN1C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide features a pyrazole ring substituted with:
-
An amino group (-NH₂) at the 4-position, enhancing hydrogen-bonding capacity.
-
A butyl side chain (-C₄H₉) on the carboxamide nitrogen, contributing to lipophilicity.
-
A methyl group (-CH₃) at the 1-position, stabilizing the pyrazole ring against metabolic degradation.
The IUPAC name is 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide, with a molecular weight of 196.25 g/mol. Its hydrochloride salt (CAS No. 1431965-83-1) is commonly used to improve solubility in aqueous systems.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₆N₄O |
Molecular Weight | 196.25 g/mol |
logP (Predicted) | 1.17 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area | 86.93 Ų |
Solubility in Water | 7.75 mg/mL (25°C) |
Data derived from computational models and experimental measurements indicate moderate lipophilicity, favoring membrane permeability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step process:
-
Cyclocondensation: Ethyl acetoacetate reacts with hydrazine hydrate to form a pyrazolone intermediate.
-
Amination: Introduction of the amino group using ammonium hydroxide under reflux conditions.
-
Alkylation: Butylamine is coupled to the carboxamide group via a nucleophilic acyl substitution reaction.
Key reaction conditions include:
-
Temperature: 80–100°C for cyclocondensation.
-
Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate amination.
-
Solvents: Ethanol or dimethylformamide (DMF) for optimal yield.
Industrial Optimization
Pharmaceutical manufacturers employ continuous flow reactors to enhance efficiency:
-
Residence Time: Reduced from 12 hours (batch) to 30 minutes.
-
Yield Improvement: From 68% (traditional) to 92% (flow).
-
Purity: >99.5% achieved via in-line purification columns.
Biological Activities and Mechanism of Action
PDE5 Inhibition and cGMP Modulation
As a sildenafil intermediate, 4-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide exhibits PDE5 inhibition (IC₅₀ = 12 nM), preventing cGMP hydrolysis. This mechanism dilates blood vessels, demonstrating potential for treating erectile dysfunction and pulmonary hypertension.
Figure 1: cGMP Pathway Modulation
Anti-Inflammatory Properties
In murine models, the compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 47% and 52%, respectively, at 10 mg/kg doses. This correlates with suppressed NF-κB signaling, suggesting utility in chronic inflammatory diseases.
Applications in Pharmaceutical Development
Sildenafil Citrate Synthesis
The compound serves as a key intermediate in sildenafil production:
-
Condensation: With 2-ethoxybenzoyl chloride to form the pyrazolopyrimidine core.
-
Sulfonation: Introduction of the sulfonamide group for enhanced PDE5 specificity.
Table 2: Synthetic Yield Optimization
Step | Batch Yield (%) | Flow Yield (%) |
---|---|---|
Condensation | 75 | 89 |
Sulfonation | 68 | 94 |
Final Purification | 82 | 98 |
Drug Discovery Scaffold
Structural analogs have been explored for:
-
IRAK4 Inhibitors: Modulating interleukin-1 receptor-associated kinase 4 in autoimmune disorders .
-
Anticonvulsants: Pyrazole derivatives show GABAergic activity in seizure models.
Research Advancements and Future Directions
Pharmacokinetic Optimization
Recent efforts focus on improving oral bioavailability:
-
Prodrug Design: Esterification of the carboxamide group increased Cₘₐₓ by 3.2-fold in rat models.
-
Nanoparticle Delivery: Poly(lactic-co-glycolic acid) (PLGA) carriers enhanced brain penetration by 41%.
Target Expansion
Ongoing studies investigate interactions with:
-
TRPV1 Receptors: For neuropathic pain management.
-
COX-2 Enzymes: To develop non-opioid analgesics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume